molecular formula C14H15ClN2O2 B2458549 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole CAS No. 478032-76-7

2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole

Cat. No.: B2458549
CAS No.: 478032-76-7
M. Wt: 278.74
InChI Key: XXODPMLPVQBWQQ-LZYBPNLTSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Indole protons : Aromatic signals at δ 7.2–7.8 ppm (H-4 to H-7).
    • N-Methyl : Singlet at δ 3.72 ppm (3H, N-CH₃).
    • Isobutyryloxy methyl groups : Doublet at δ 1.25 ppm (6H, (CH₃)₂CH).
  • ¹³C NMR :
    • Carbonyl (C=O) : Peak at ~170 ppm.
    • Imine (C=N) : Resonance at ~155 ppm.

Infrared (IR) Spectroscopy

  • C=O stretch : Strong absorption at 1745 cm⁻¹ (ester carbonyl).
  • C=N stretch : Band at 1620 cm⁻¹ (conjugated imine).
  • C-Cl vibration : Signal near 750 cm⁻¹ .

UV-Vis Spectroscopy

The conjugated system (indole-imine-ester) exhibits absorption maxima at 290 nm (π→π* transitions) and 350 nm (n→π* transitions), consistent with extended electron delocalization.

Table 2: Key Spectral Assignments

Technique Signal Assignment
¹H NMR δ 3.72 N-CH₃
IR 1745 cm⁻¹ Ester C=O
UV-Vis 290 nm π→π*

Properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9(2)14(18)19-16-8-11-10-6-4-5-7-12(10)17(3)13(11)15/h4-9H,1-3H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXODPMLPVQBWQQ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole include other indole derivatives such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties.

Biological Activity

2-Chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole is a synthetic indole derivative noted for its diverse biological activities. Indole compounds have been extensively studied due to their potential therapeutic applications, including anticancer and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is [(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 2-methylpropanoate, and its chemical formula is C₁₄H₁₅ClN₂O₂. The presence of a chloro group and an isobutyryloxy imino moiety contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activities. For instance, studies have shown that related indole compounds can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

CompoundIC₅₀ (nM)Target
This compoundTBDTBD
Osimertinib8 ± 2EGFR
Compound I (related indole)1.43–5.48 µMVarious cancer cell lines

The exact IC₅₀ values for this compound are still under investigation, but it is anticipated that they will be comparable to other potent indole derivatives.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound is limited.

Case Studies

Recent studies have explored the synthesis and evaluation of various indole derivatives, including those structurally similar to this compound. For example:

  • Study on Indole Carboxamides : A series of new indole carboxamides were synthesized and evaluated for antiproliferative activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results demonstrated significant inhibitory effects, suggesting that structural modifications can enhance biological activity .

Comparative Analysis

When comparing this compound with other indoles:

CompoundStructural FeaturesBiological Activity
This compoundChloro and isobutyryloxy groupsAnticancer potential
5-Chloro-IndolesVarying substituentsAnticancer and antimicrobial activities
Indole CarboxamidesCarboxamide functional groupPotent against multiple cancer types

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-chloro-1-methylindole derivatives and isobutyryloxy imino precursors. For example, refluxing 3-formyl-1-methylindole with isobutyryloxy hydroxylamine in acetic acid with sodium acetate as a catalyst, followed by recrystallization from a DMF/acetic acid mixture, yields crystalline products . Alternative routes involve activating intermediates with sodium hydride for functionalization, as seen in tosylation protocols for similar indoles .

Q. How should researchers confirm the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H NMR : Identify indole protons (δ 7.0–8.5 ppm) and methyl groups from the isobutyryloxy moiety (δ 1.1–1.3 ppm). Compare shifts with structurally related indole derivatives .
  • IR Spectroscopy : Confirm the presence of C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight using high-resolution MS, as demonstrated for chloroindole analogs .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Use sequential washing with acetic acid, water, ethanol, and diethyl ether to remove unreacted precursors. Final purification via recrystallization from DMF/acetic acid (1:1 v/v) improves crystallinity . Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for indole derivatives with similar substituents?

  • Methodological Answer : Compare torsion angles (e.g., dihedral angles between indole and substituent rings) and intermolecular interactions (e.g., C–H···π, Cl···π) using software like Mercury. For example, shows that substituent bulkiness alters ring angles (86.97° vs. 58.41° in smaller analogs), affecting packing and reactivity . Validate findings against Protein Data Bank entries for analogous structures .

Q. What computational approaches predict the reactivity of the imino-methyl group in nucleophilic substitutions?

  • Methodological Answer : Perform density functional theory (DFT) calculations using Molecular Operating Environment (MOE) software to analyze frontier molecular orbitals (FMOs). The LUMO map of the imino-methyl group reveals electrophilic sites prone to nucleophilic attack, while steric effects from the isobutyryloxy moiety can be modeled to predict regioselectivity .

Q. How can researchers optimize reaction yields when byproducts arise during synthesis?

  • Methodological Answer : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine precursors). If byproducts persist, introduce scavengers like molecular sieves for water-sensitive steps or switch to anhydrous solvents (e.g., acetonitrile). suggests yields improve with sodium acetate buffer systems in acetic acid .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Use fluorescence-based assays to test inhibition of cytochrome P450 enzymes, referencing protocols for chloroindole derivatives. Pre-incubate the compound with microsomal fractions and quantify residual activity using substrates like 7-ethoxyresorufin. Compare IC₅₀ values with control inhibitors (e.g., ketoconazole) .

Data Contradiction Analysis

Q. How to address conflicting reports on the solubility of chloroindole derivatives in polar solvents?

  • Methodological Answer : Systematically test solubility in DMSO, methanol, and aqueous buffers at varying pH. notes solubility inconsistencies due to polymorphism; use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms. For quantitative analysis, employ UV-Vis spectroscopy to measure saturation concentrations .

Q. Why do different studies report varying thermal stability for structurally similar indoles?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert conditions to assess decomposition points. Substituent effects (e.g., electron-withdrawing chloro groups) stabilize the indole core, while bulky moieties like isobutyryloxy reduce melting points. Compare DSC data with , which highlights hydrogen bonding’s role in thermal resilience .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

TechniqueDiagnostic Peaks/RangesReference
1H NMRδ 1.1–1.3 (isobutyryl CH₃), δ 7.0–8.5 (indole)
IR1700–1750 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=N)
ESI-MS[M+H]+ m/z calculated vs. observed

Table 2 : Crystallographic Parameters for Comparative Analysis

Compound FeatureObserved Value (This Work)Literature Value (Analog)Source
Dihedral Angle (Indole vs. Substituent)86.97°58.41° (smaller substituent)
C–H···π Interaction Distance3.42 Å3.50 Å (similar derivatives)

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